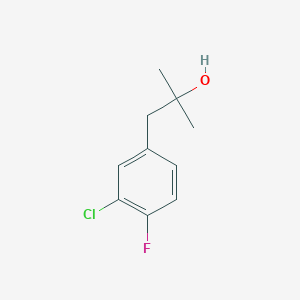

1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUREWVIVDDMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244561 | |

| Record name | Benzeneethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379360-40-3 | |

| Record name | Benzeneethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379360-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Potential as a Drug Candidate

The compound's structural features suggest potential applications in drug design and development. Its chiral center and the presence of halogen substituents (chlorine and fluorine) can influence biological activity, making it a candidate for further research in pharmacology. Similar compounds have shown interactions with key biological targets, including modulation of enzyme activity and influence on cellular signaling pathways.

Key Characteristics:

- Chirality : The presence of a chiral center may lead to different biological activities depending on the stereochemistry.

- Halogen Effects : Halogens often enhance lipophilicity, which can improve cellular uptake and bioavailability.

Case Studies

- Inhibitors of EGFR Tyrosine Kinase : Compounds structurally related to 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer treatment. These inhibitors are designed to target various tumors, showcasing the compound's potential role in oncology .

- Synthesis Methodologies : A notable synthesis method involves a one-pot reaction that simplifies production while maintaining high yields and purity. This methodology can be adapted for synthesizing derivatives with enhanced biological activity .

Polymer Chemistry

The compound's unique structure may also find applications in materials science, particularly in the development of polymers with specific properties. The introduction of halogenated phenyl groups can modify the thermal and mechanical properties of polymers, potentially leading to materials with improved performance in various applications.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in structure can affect biological activity and chemical reactivity. Below is a summary table comparing this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Fluorophenyl)-2-methylpropan-2-ol | Fluorine at para position | Potentially different biological activity due to substitution pattern |

| 1-(3-Chloro-4-fluorophenyl)ethanol | Ethanol instead of propanol | Different hydrophilicity affecting solubility and bioactivity |

| 3-Chloro-4-fluorobenzyl alcohol | Benzyl alcohol structure | Variation in reactivity due to absence of tertiary alcohol group |

| 1-(3,5-Dichlorophenyl)-2-methylpropan-2-ol | Dichlorinated phenyl ring | Enhanced halogen effects potentially altering biological interactions |

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol exerts its effects depends on its interactions with molecular targets. For example, if used in a medicinal context, it may interact with specific enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol

Structural Differences :

Impact of Substituent Position :

- The 3-chloro-4-fluoro arrangement creates distinct electronic and steric effects compared to the 3-chloro-5-fluoro isomer. Positional isomerism could also affect crystal packing and melting points, though specific data are unavailable .

Molecular Formula :

- Both compounds share the formula C₁₀H₁₂ClFO , highlighting their isomeric relationship.

Derivatives with Modified Alcohol Chains: 1-(2,3-Bis((tert-butyldimethylsilyl)oxy)propoxy)-2-methylpropan-2-ol

Structural Differences :

Functional Implications :

- The silyl ether groups in the analog enhance solubility in non-polar solvents, making it suitable for polymer processing in solar cell applications. In contrast, the unprotected alcohol in the target compound may exhibit higher polarity, limiting compatibility with hydrophobic matrices.

Aromatic Derivatives with Alternative Functional Groups: 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Structural Differences :

Molecular Formula :

- The analog’s formula (C₁₁H₈ClFNO) differs due to the pyrrole-carbaldehyde moiety.

Structural Analogs with Amino Substituents: 1-Chloro-3-[(4-fluorophenyl)methylamino]propan-2-ol

Structural Differences :

- Target Compound : Chlorine and fluorine on the phenyl ring; tertiary alcohol.

- Analog: Chlorine on the propanol chain, with a 4-fluorophenyl-methylamino group (CAS: 111043-24-4) .

Chemical Properties :

- The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the alcohol’s acidity. The analog’s chlorine on the propanol chain may increase electrophilicity, whereas the target compound’s aromatic chlorine impacts resonance effects.

Molecular Weight :

- The analog has a higher molecular weight (217.67 g/mol ) due to the additional nitrogen and hydrogen atoms .

Biological Activity

- Molecular Formula : C₁₀H₁₂ClF

- Molecular Weight : 188.65 g/mol

- Structure : The compound contains a 2-methylpropan-2-ol backbone with a chloro and a fluorine substituent on the aromatic ring, enhancing its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is inferred from studies of structurally similar compounds. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogens often enhances the efficacy against various bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, making this compound a candidate for further pharmacological exploration.

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.

- Cellular Signaling Modulation : Given its lipophilic nature, it may affect cellular uptake and signaling pathways, potentially altering cellular responses to stimuli.

Table 1: Summary of Biological Activities and Mechanisms

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated:

- Antimicrobial Studies : Research on similar chlorinated phenols has demonstrated effectiveness against multi-drug resistant bacteria, suggesting that this compound may follow suit.

- Inflammation Models : In animal models, compounds with similar structures have shown reduced inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.

Synthesis Methods

Several synthetic routes have been reported for producing this compound, which may influence its purity and biological activity. Common methods include:

- Refluxing Aromatic Halides : Utilizing chlorinated and fluorinated aromatic precursors under controlled conditions to ensure optimal yields.

- Chiral Resolution Techniques : To enhance biological activity through selective enantiomer production.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol, and how can reaction conditions be optimized?

The synthesis typically involves introducing the 3-chloro-4-fluorophenyl group to a 2-methylpropan-2-ol backbone. One approach is nucleophilic aromatic substitution , where a halogenated aromatic precursor reacts with a tertiary alcohol under basic conditions. For example, substituting a nitro or leaving group (e.g., Br) on the aromatic ring with a Grignard reagent derived from 2-methylpropan-2-ol . Alternatively, Friedel-Crafts alkylation using a chloro-fluorobenzene derivative and an appropriate alkylating agent (e.g., tert-butyl chloride) in the presence of a Lewis acid (AlCl₃) may be employed. Optimization includes solvent selection (e.g., THF or DMF for polar aprotic conditions), temperature control (40–80°C), and catalyst loading (1–5 mol%) to enhance yield and minimize side reactions .

Q. What purification and characterization methods are most effective for this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted precursors. Recrystallization using ethanol/water mixtures can improve purity if the compound has sufficient crystallinity .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., coupling constants for ortho/para fluorine and chlorine) and the tertiary alcohol’s absence of splitting.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−OH]⁺).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and intermolecular interactions. The tertiary alcohol’s steric bulk and halogen positioning can influence crystal packing. Use SHELXL for structure refinement, leveraging intensity data from a Bruker D8 VENTURE diffractometer. Key steps:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing chloro and fluoro groups activate the aromatic ring for electrophilic substitution at the meta position relative to the substituents. The tertiary alcohol’s steric hindrance limits its participation in SN2 reactions but allows for acid-catalyzed dehydration to form alkenes. For example, in sulfuric acid, the alcohol dehydrates to a styrene derivative, which can undergo Diels-Alder reactions. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. How do spectroscopic data discrepancies arise, and how can they be resolved?

Contradictions in NMR or IR spectra often stem from solvent effects, impurities, or dynamic processes (e.g., rotamers). Strategies:

- Variable-temperature NMR to identify slow-exchange conformers.

- 2D-COSY and HSQC to resolve overlapping signals in crowded aromatic regions.

- Comparative analysis with structurally similar compounds (e.g., 2-(3-chloro-4-fluorophenyl)ethanol) to validate peak assignments .

Q. What role does this compound play in medicinal chemistry or materials science?

While direct bioactivity data are limited, analogs with chloro-fluorophenyl groups exhibit enzyme inhibition (e.g., kinase or protease targets) due to halogen bonding with active-site residues. In materials science, its rigid aromatic core and polar hydroxyl group make it a candidate for liquid crystals or polymer crosslinkers. Biological screening via high-throughput assays (e.g., binding affinity to ATP-binding pockets) is recommended .

Methodological Guidance

Q. How to troubleshoot low yields in large-scale synthesis?

- Reaction monitoring : Use in-situ FTIR or GC-MS to detect intermediate formation.

- Scale-up adjustments : Transition from batch to flow reactors for better heat/mass transfer.

- Byproduct analysis : Identify dimers or oxidation products (e.g., ketones) via LC-MS and adjust reducing agent concentrations (e.g., NaBH₄) .

Q. What computational tools predict the compound’s physicochemical properties?

- LogP and solubility : Use Schrödinger’s QikProp or ACD/Labs software.

- pKa estimation : The tertiary alcohol’s pKa (~16–18) can be modeled using MarvinSuite.

- Reactivity : Gaussian 16 for DFT calculations of frontier molecular orbitals and Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.